

Application Notes & Protocols: Machine Learning for CPAP Usage Data Analysis

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway obstruction during sleep.^[1] The standard treatment is Continuous Positive Airway Pressure (CPAP) therapy, which maintains airway patency.^{[2][3]} However, the effectiveness of CPAP is often undermined by poor patient adherence.^{[3][4]} Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to analyze the large, complex datasets generated by CPAP devices and related clinical sources.^{[5][6]} These technologies can uncover complex patterns to predict treatment adherence, optimize therapy settings, and ultimately improve patient outcomes, offering a significant opportunity for personalized sleep medicine.^{[5][7][8]}

Key Applications of Machine Learning in CPAP Data Analysis

Machine learning models are being applied to various aspects of OSA research and treatment. Key applications include:

- **Predicting Therapy Adherence:** The most common application is the use of ML to predict which patients are at risk of non-adherence to CPAP therapy.^{[2][6]} Early identification of these patients allows for proactive interventions and personalized support.^{[7][9]} Studies have shown that data from the first one to two weeks of treatment can accurately forecast adherence at three months, six months, and even a year.^{[7][9]}

- Optimizing Therapeutic Pressure: ML models can help determine the optimal therapeutic CPAP pressure for a patient based on data from home sleep apnea tests, potentially streamlining the titration process.[10][11][12]
- Automated Event Detection: By analyzing physiological signals from polysomnography (PSG) or even single-lead ECGs, ML algorithms can automatically detect sleep apnea and hypopnea events.[1][13][14] This can improve diagnostic efficiency and provide real-time feedback for auto-titrating CPAP devices.[14]
- Phenotyping and Stratification: AI can help analyze extensive datasets to identify distinct patient phenotypes and endotypes of OSA, paving the way for more customized treatment strategies beyond standard CPAP.[5]

Experimental Protocols

Protocol 1: Predicting Patient Adherence to CPAP Therapy

This protocol outlines a typical workflow for developing a machine learning model to predict CPAP adherence.

Objective: To build and validate a classification model that identifies patients likely to become non-adherent to CPAP therapy within the first 90 days.

Methodology:

- Data Acquisition & Cohort Definition:
 - Collect a retrospective cohort of patients newly initiated on CPAP therapy.[15]
 - Gather multi-modal data including:
 - CPAP Telemetry Data: Daily usage (hours), mask leak, pressure settings, and device-reported Apnea-Hypopnea Index (AHI).[16][17]
 - Baseline Patient Data: Demographics (age, sex), anthropometrics (BMI, neck circumference), and comorbidities (e.g., hypertension, diabetes) from electronic health records (EHR).[6][15]

- Diagnostic Data: Data from the initial polysomnography (PSG) or home sleep apnea test (HSAT), including baseline AHI and oxygen saturation levels.[16]
- Questionnaire Data: Scores from validated questionnaires like the Epworth Sleepiness Scale (ESS).[15]
- Define the outcome variable: Adherence is commonly defined as using the device for ≥ 4 hours per night on $\geq 70\%$ of nights over a 30-day period.[4] Label patients as "Adherent" or "Non-adherent" at the 90-day mark.
- Data Preprocessing:
 - Cleaning: Handle missing values through imputation or removal. Address outliers or errors in the data, such as near-zero SpO₂ values which may indicate sensor errors.[1]
 - Feature Calculation: Calculate weekly summary statistics from daily CPAP data to reduce night-to-night variability.[17] This can include mean usage, standard deviation of usage, number of days used >4 hours, and mean mask leak.
 - Standardization: Scale numerical features to have a mean of 0 and a standard deviation of 1. This prevents features with larger ranges from dominating the model training process. [17]
 - Encoding: Convert categorical variables (e.g., gender, mask type) into a numerical format using techniques like one-hot encoding.[15]
- Feature Engineering & Selection:
 - Create new features that may have predictive power, such as the trend in CPAP usage over the first week.
 - Use feature selection methods (e.g., Gini importance from Random Forests, SHAP values) to identify the most influential predictors.[10][18] Common important features include initial CPAP usage, BMI, AHI, and neck circumference.[10][19]
- Model Training:

- Dataset Splitting: Divide the dataset into a training set and a testing (or validation) set, typically in an 80:20 or 75:25 ratio.[15]
- Algorithm Selection: Train several candidate machine learning models. Common choices for this classification task include:
 - Logistic Regression (LR)
 - Support Vector Machines (SVM)[2][13]
 - Random Forest (RF)[15][20]
 - Gradient Boosting Machines (e.g., XGBoost, LightGBM)[15][16]
 - Neural Networks (NN)[19][21]
- Cross-Validation: Use k-fold cross-validation (commonly 5 or 10 folds) on the training set to tune model hyperparameters and obtain a robust estimate of performance.[6][10]
- Model Evaluation:
 - Assess the performance of the trained models on the unseen testing set using standard metrics:
 - Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Measures the model's ability to distinguish between classes.[2][19][20]
 - Accuracy: The proportion of correct predictions.[7][20]
 - Sensitivity (Recall): The ability to correctly identify non-adherent patients.[2][18]
 - Specificity: The ability to correctly identify adherent patients.[21]
 - F1-Score: The harmonic mean of precision and recall.[13][19]
 - Select the best-performing model based on the metric most relevant to the clinical application (e.g., high sensitivity to avoid missing at-risk patients).
- Interpretation and Deployment:

- Use interpretable AI techniques like SHAP (SHapley Additive exPlanations) to understand why the model makes certain predictions.[18]
- Once validated, the model can be integrated into clinical workflows as a decision support tool to flag patients who may require early intervention.[9]

Data Presentation

Table 1: Summary of Machine Learning Models for Predicting CPAP Adherence

This table summarizes the performance of various ML models from different studies.

Study / Model Type	Key Features Used	Performance Metric	Result	Citation
Deep Neural Network	Early daily PAP usage data (first 7-14 days)	ROC-AUC	0.97	[7]
Deep Neural Network	First 7 days of PAP usage	Accuracy (3-month)	86%	[9]
Neural Network	OSAS severity, waist perimeter, AHI, FOSQ score	F1-Score	0.71	[19]
AUC	0.75	[19]		
Support Vector Machine (SVM)	Baseline patient parameters	Accuracy	68.6%	[2][3]
Sensitivity	68.6%	[2][3]		
AUC	72.9%	[2][3]		
Random Forest (RF)	Brain Diffusion Tensor Imaging (DTI) data	Accuracy	0.73	[20]
AUC	0.85	[20]		
XGBoost	Daily PAP usage (first 7 and 30 days)	ROC-AUC (3-month)	0.86 and 0.96	[16]
ROC-AUC (1-year)	0.74 and 0.82	[16]		
Recurrent Neural Network (RNN)	Prior 30-day usage patterns	Sensitivity	90%	[21]
Specificity	96%	[21]		

Table 2: Common Features for CPAP Data Machine Learning Models

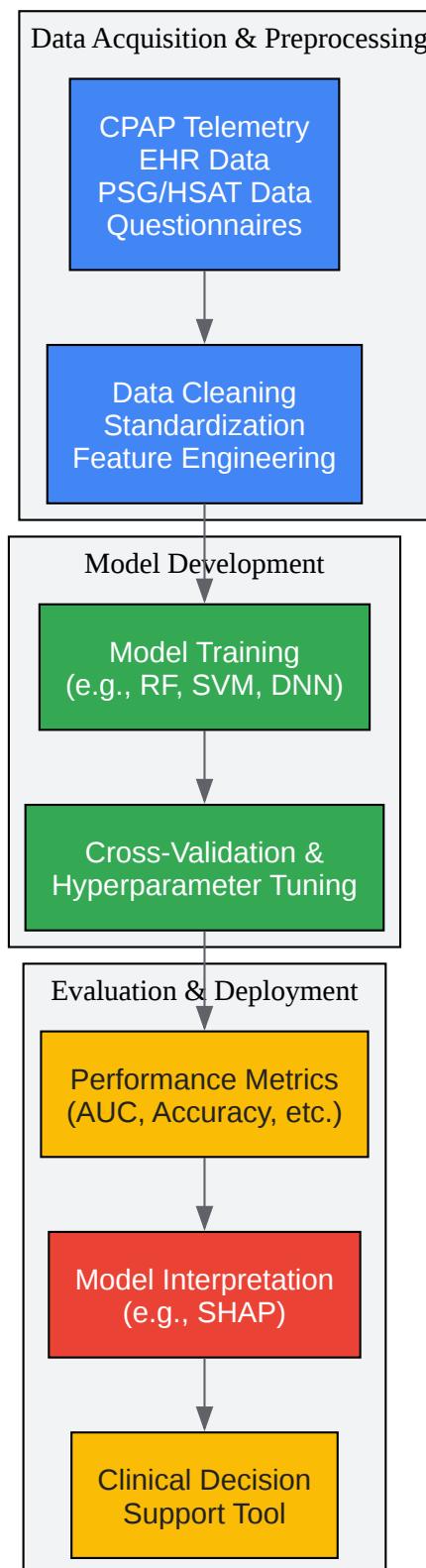
This table outlines the data types and specific features frequently used as inputs for ML models.

Data Category	Source	Feature Examples	Citation
CPAP Usage Data	Device Telemetry	<ul style="list-style-type: none">- Mean daily usage (hours)- Percentage of days used ≥ 4 hoursUsage variability (standard deviation)-Apnea-Hypopnea Index (AHI)- CentralApnea Index (CAI)-95th percentile pressure	[16][17]
Mask Leak Data	Device Telemetry	<ul style="list-style-type: none">- Mean mask leak- 95th percentile leakPercentage of time with high leak	[16][22]
Patient Demographics	EHR / Questionnaires	<ul style="list-style-type: none">- Age- Sex- Race	[6][15][18]
Anthropometrics	EHR / Clinical Visit	<ul style="list-style-type: none">- Body Mass Index (BMI)- Neck Circumference- Waist Circumference	[10][15][18][19]
Comorbidities	EHR / Medical History	<ul style="list-style-type: none">- Hypertension- Diabetes-Cardiovascular Disease- Liver Disease	[15][19]
Sleep Study Data	Polysomnography (PSG) / HSAT	<ul style="list-style-type: none">- Baseline AHI- Oxygen Desaturation Index (ODI)- Lowest SpO2- Sleep stage percentages	[1][10][16]
Questionnaires	Patient-Reported	<ul style="list-style-type: none">- Epworth Sleepiness Scale (ESS) score- Functional Outcomes	[15][19]

of Sleep
Questionnaire (FOSQ)

Mandatory Visualizations

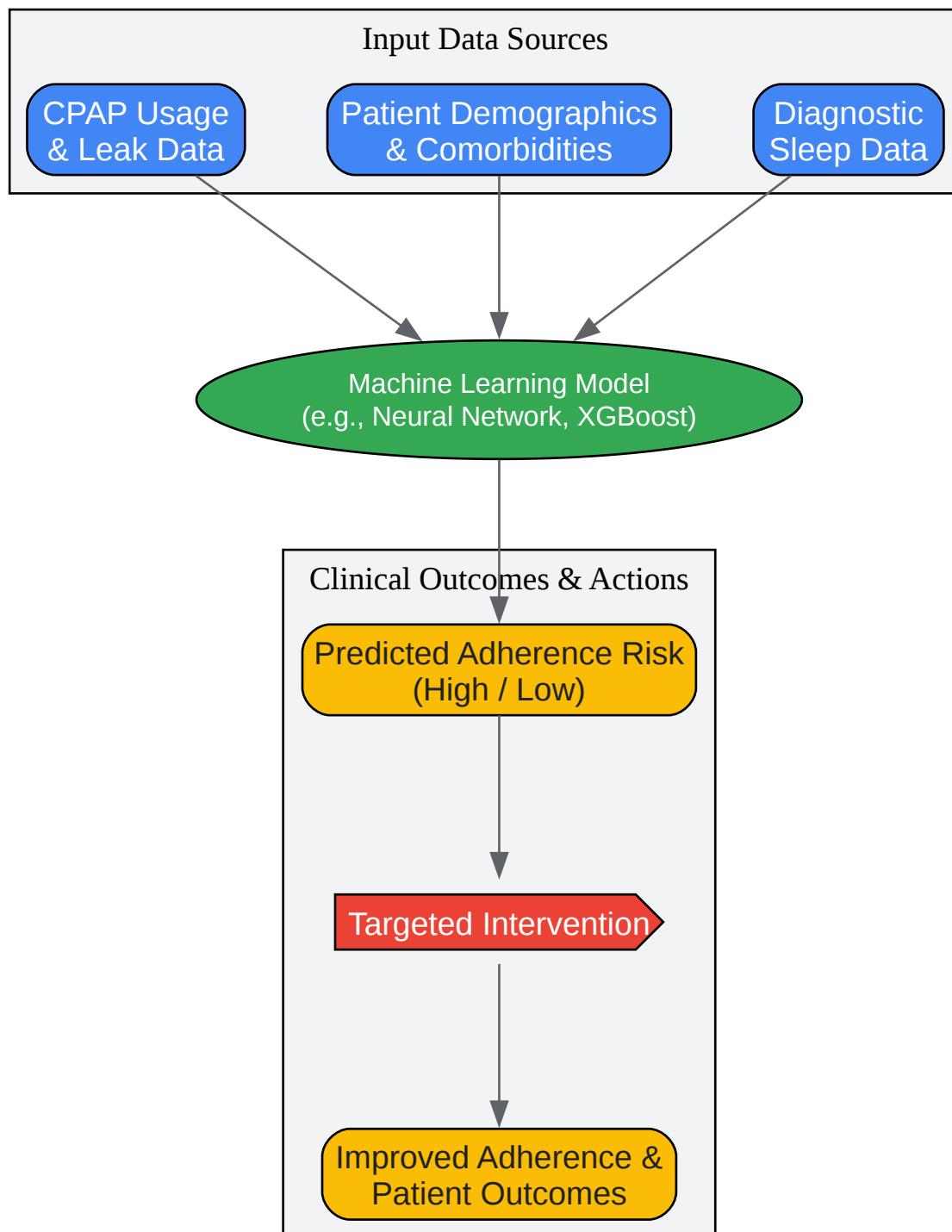
Diagram 1: General Workflow for ML in CPAP Data Analysis



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Caption: High-level workflow for developing and deploying a machine learning model using CPAP data.

Diagram 2: Logical Relationships in CPAP Adherence Prediction



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Caption: Logical flow from data sources to clinical action using a predictive ML model.

Diagram 3: Detailed Experimental Protocol for Adherence Model

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Caption: Step-by-step experimental protocol for creating a CPAP adherence prediction model.

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